Mannonic amide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
27022-42-0 |
|---|---|
Molecular Formula |
C6H13NO6 |
Molecular Weight |
195.17 g/mol |
IUPAC Name |
(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanamide |
InChI |
InChI=1S/C6H13NO6/c7-6(13)5(12)4(11)3(10)2(9)1-8/h2-5,8-12H,1H2,(H2,7,13)/t2-,3-,4+,5+/m1/s1 |
InChI Key |
JCZPMGDSEAFWDY-MBMOQRBOSA-N |
SMILES |
C(C(C(C(C(C(=O)N)O)O)O)O)O |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@@H](C(=O)N)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C(=O)N)O)O)O)O)O |
Synonyms |
mannonic amide |
Origin of Product |
United States |
Synthetic Methodologies for Mannonic Amide and Analogues
Classical and Modern Chemical Synthesis Routes
Direct Amidation Strategies
Direct amidation strategies aim to form the amide bond by directly coupling a carboxylic acid derivative (or the acid itself) with an amine, often under catalytic conditions or by employing specific nitrogen sources.
Utilizing Urea (B33335) as a Nitrogen Source and Metal Catalysts (e.g., Mg(NO3)2)rsc.org
A notable direct amidation strategy involves the use of urea as a readily available and stable nitrogen source, coupled with metal catalysts such as magnesium nitrate (B79036) hexahydrate (Mg(NO3)2·6H2O) or imidazole (B134444). This methodology offers a practical alternative to handling gaseous ammonia (B1221849) or methylamine (B109427) and bypasses the need for stoichiometric activating agents commonly employed in traditional amide synthesis rsc.orgnih.govcore.ac.ukresearchgate.netscispace.com. The process typically involves heating a carboxylic acid with urea in the presence of the catalyst.
Key Features:
Catalysts: Mg(NO3)2·6H2O or imidazole are effective and low-cost catalysts rsc.orgnih.govcore.ac.ukresearchgate.net.
Nitrogen Source: Urea is a stable, easy-to-handle solid, avoiding the difficulties associated with gaseous amines rsc.orgnih.govcore.ac.ukresearchgate.net.
Conditions: Reactions are typically conducted in a solvent like octane (B31449) at elevated temperatures (110-130 °C) for approximately 24 hours nih.govcore.ac.ukresearchgate.net.
Advantages: Avoids coupling reagents, reduces waste generation, and simplifies handling of nitrogen sources rsc.orgnih.govcore.ac.ukresearchgate.netscispace.com.
Representative Yields: The efficiency of this method has been demonstrated with various carboxylic acids, yielding primary and secondary amides. For instance, phenylacetic acid and hydrocinnamic acid were converted to their respective amides in high yields (91% and 97%, respectively). However, sterically hindered acids like pivalic acid showed lower yields (38%), indicating a limitation related to steric bulk nih.govcore.ac.ukresearchgate.net.
| Carboxylic Acid | Amide Product (Primary/Secondary) | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Citation(s) |
| Phenylacetic acid | Primary amide | Mg(NO3)2·6H2O | 110 | 24 | 91 | nih.govcore.ac.ukresearchgate.net |
| Hydrocinnamic acid | Primary amide | Mg(NO3)2·6H2O | 110 | 24 | 97 | nih.govcore.ac.ukresearchgate.net |
| Hexanoic acid | N-methylhexamide | Mg(NO3)2·6H2O | 110 | 24 | 70 | nih.govcore.ac.ukresearchgate.net |
| Pivalic acid | N-methylpivalamide | Mg(NO3)2·6H2O | 110 | 24 | 38 | nih.govcore.ac.ukresearchgate.net |
| 2-Picolinic acid | 2-Picolinamide | Imidazole | 110 | 24 | 76 | nih.govcore.ac.ukresearchgate.net |
Reaction of Esters with Alkali Metal Amidoboranesmdpi.com
A highly efficient and mild direct amidation approach involves the reaction of esters with alkali metal amidoboranes, such as sodium amidoboranes (NaNHRBH3, where R = H or Me) researchgate.netnih.govdoaj.orgdntb.gov.ua. This method proceeds rapidly at room temperature without the need for external catalysts or additional reagents, typically completing within minutes. The reaction mechanism involves nucleophilic addition of the amidoborane to the ester carbonyl, followed by proton transfer and elimination steps, leading to amide formation with high chemoselectivity and quantitative conversion for a broad range of esters researchgate.netnih.govdntb.gov.ua.
Key Features:
Reagents: Esters react with sodium amidoboranes (e.g., 2.4 equivalents) researchgate.netnih.govdntb.gov.ua.
Conditions: Reactions are performed in solvents like tetrahydrofuran (B95107) (THF) at room temperature for short durations (e.g., 5 minutes) researchgate.netnih.govdntb.gov.ua.
Advantages: Catalyst-free, room temperature operation, rapid reaction rates, high chemoselectivity, and quantitative yields are characteristic researchgate.netnih.govdntb.gov.ua.
Thermal Amidation Approachesrsc.org
Direct thermal condensation of carboxylic acids and amines is a conceptually simple route to amides, primarily involving the elimination of water. However, this method often requires high temperatures (typically above 160 °C) and can be limited to substrates that are stable under such conditions mdpi.comencyclopedia.pubworktribe.comresearchgate.netrsc.orglibretexts.org. The formation of unreactive ammonium (B1175870) carboxylate salts from the initial acid-base reaction can hinder amide formation, necessitating strategies to drive the equilibrium, such as azeotropic removal of water using a Dean-Stark apparatus or the inclusion of molecular sieves mdpi.comencyclopedia.pubresearchgate.net. More recent developments include thermo-mechanochemical approaches that combine mechanical and thermal activation for solvent-free direct amidation rsc.orgresearchgate.net.
Key Features:
Conditions: High temperatures (>160 °C) are often required mdpi.comencyclopedia.pubworktribe.comresearchgate.net.
Water Removal: Azeotropic distillation or molecular sieves are commonly employed to shift the equilibrium mdpi.comencyclopedia.pubresearchgate.net.
Challenges: Substrate limitations due to thermal sensitivity, formation of stable ammonium salts mdpi.comencyclopedia.pubworktribe.comresearchgate.netlibretexts.org.
Advancements: Thermo-mechanochemical methods offer solvent-free, atom-efficient alternatives rsc.orgresearchgate.net.
Electrophilic Activation of Amides and Keteniminium Intermediatesencyclopedia.pub
Electrophilic activation of amides provides a powerful strategy to overcome their inherent low reactivity, enabling functionalization at the carbonyl group or the α-position. This approach typically involves the generation of highly reactive intermediates, most notably keteniminium ions thieme-connect.comresearchgate.netchemrxiv.orgnih.govresearchgate.netorgsyn.orgthieme-connect.comacs.orgmpg.denih.gov. These intermediates are formed by treating amides with strong electrophiles, such as triflic anhydride (B1165640) (Tf2O), often in the presence of a base like pyridine (B92270) derivatives thieme-connect.comchemrxiv.orgresearchgate.netthieme-connect.comacs.org. The resulting keteniminium salts are potent electrophiles that can readily undergo various transformations, including cycloadditions, nucleophilic additions, and rearrangements, thereby facilitating the synthesis of complex molecular architectures thieme-connect.comresearchgate.netorgsyn.orgthieme-connect.commpg.de. This methodology is particularly valuable for accessing functionalized amides or for undertaking cascade reactions that would be difficult to achieve through direct amidation alone.
Key Features:
Activation Agents: Triflic anhydride (Tf2O) in combination with bases (e.g., pyridine, collidine) is commonly used thieme-connect.comchemrxiv.orgresearchgate.netthieme-connect.comacs.orgmpg.de.
Intermediate: Keteniminium ions are generated in situ thieme-connect.comresearchgate.netchemrxiv.orgresearchgate.netthieme-connect.commpg.de.
Reactivity: These intermediates are highly electrophilic and participate in various reactions, including cycloadditions and α-functionalization thieme-connect.comresearchgate.netorgsyn.orgmpg.de.
Applications: Enables synthesis of complex molecules, functionalized amides, and cascade reactions thieme-connect.comresearchgate.netorgsyn.orgmpg.de.
Stereoselective and Asymmetric Synthesis Strategies for Mannonic Amide Stereoisomers
The synthesis of specific stereoisomers of this compound and related chiral amides is crucial for applications where stereochemistry dictates biological activity or material properties. Strategies for achieving stereoselectivity and asymmetry often involve chiral catalysts, chiral auxiliaries, or the use of enantiomerically pure starting materials nih.govacs.orgiupac.orgrsc.orgrsc.org.
Key Strategies:
Chiral Catalysis: Transition metal catalysts, such as copper complexes, can mediate stereoselective amide formation. For example, a light-driven process utilizing two different copper catalysts has been developed to directly form chiral secondary amides from primary amides and alkyl bromides, controlling the stereochemistry during the C-N bond formation without requiring enantiopure precursors acs.org.
Chiral Reagents/Auxiliaries: The use of chiral reagents or auxiliaries attached to either the carboxylic acid or amine component can direct the stereochemical outcome of the amidation reaction. Subsequent removal of the auxiliary can yield the enantiomerically pure amide iupac.org.
Separation of Enantiomers: For certain classes of amides, such as macrocyclic structures, enantiomers can be synthesized and subsequently separated using chiral chromatography rsc.orgrsc.org.
Racemization-Free Coupling: Advancements in coupling reagents aim to minimize or eliminate racemization, particularly important when synthesizing chiral peptides or amino acid derivatives nih.gov.
Sustainable and Green Chemistry Principles in this compound Synthesisresearchgate.netrsc.orgnih.gov
The principles of green chemistry are increasingly integrated into the development of amide synthesis methodologies, emphasizing atom economy, reduced waste, energy efficiency, and the use of safer reagents and solvents core.ac.ukscispace.comsigmaaldrich.comscispace.comucl.ac.uksioc-journal.cnmdpi.comrsc.orgwhiterose.ac.uknih.gov.
Key Green Chemistry Approaches:
Catalytic Methods: Transitioning from stoichiometric reagents to catalytic systems significantly reduces waste and improves atom economy sigmaaldrich.comscispace.comucl.ac.uk. Methods employing low-cost catalysts like Mg(NO3)2 or imidazole for direct amidation with urea exemplify this principle rsc.orgnih.govcore.ac.ukresearchgate.netscispace.com.
Mild Reaction Conditions: Amidation reactions conducted at room temperature, as seen with the ester amidation using alkali metal amidoboranes, minimize energy consumption and substrate degradation researchgate.netnih.govdoaj.orgdntb.gov.ua.
Solvent Reduction/Elimination: Solvent-free reactions or the use of "green" solvents (e.g., cyclopentyl methyl ether) are highly desirable. Solvent-free methods, including direct thermal amidation and thermo-mechanochemical approaches, align well with green chemistry goals scispace.comrsc.orgresearchgate.net.
Biocatalysis: Enzymatic methods, utilizing enzymes like Candida antarctica lipase (B570770) B (CALB), offer highly selective and environmentally benign routes for amide synthesis under mild conditions, often in green solvents mdpi.comnih.gov. These methods can achieve high yields and purity without toxic additives.
Atom Economy: Direct amidation methods that produce water as the sole byproduct, or those that efficiently utilize all starting materials, inherently possess better atom economy compared to methods requiring activating agents that generate significant waste rsc.orgresearchgate.netscispace.comsioc-journal.cn.
Enzymatic and Biochemical Investigations Involving Mannonic Amide
Studies on Mannonic Amide as an Enzyme Substrate or Intermediate
Interaction with Enolase Superfamily Enzymes (e.g., Mannonate Dehydratase Subgroup)
The enolase superfamily (ENS) is a large and mechanistically diverse group of enzymes that catalyze a variety of reactions, typically initiated by the abstraction of a proton from a carbon atom adjacent to a carboxylic acid group to form an enediolate intermediate. A key subgroup within this superfamily is the D-mannonate dehydratase (ManD) subgroup.
Research into the ManD subgroup has primarily focused on the enzyme D-mannonate dehydratase, which catalyzes the dehydration of D-mannonate to 2-keto-3-deoxy-D-gluconate. While extensive studies have been conducted on D-mannonate as the substrate for this enzyme, there is currently a lack of direct scientific literature demonstrating that this compound serves as a substrate or intermediate for mannonate dehydratase or other enzymes within the enolase superfamily. The substrate specificity of these enzymes is often tightly regulated, and the replacement of the carboxylate group with an amide moiety would significantly alter the electronic and structural properties of the molecule, likely affecting its ability to bind to the active site and undergo catalysis.
Biochemical Pathways Associated with Mannonic Acid and its Amide Derivations
Biochemical pathways involving D-mannonic acid are primarily related to the catabolism of D-glucuronic acid in various bacteria. In Escherichia coli, for instance, D-glucuronate is metabolized via a pathway that includes the enzyme mannonate dehydratase. This enzyme converts D-mannonate into 2-dehydro-3-deoxy-D-gluconate.
While the direct participation of this compound as an intermediate in major metabolic pathways has not been extensively documented, its role as a regulatory molecule has been identified. Specifically, this compound is involved in the regulation of the uxu operon in E. coli, which is associated with hexuronate catabolism. This suggests that while not a direct catabolic intermediate, this compound plays a crucial role in controlling the flow of metabolites through this pathway.
This compound as a Molecular Probe for Enzyme Activity Regulation
Research on Beta-Glucuronidase Induction Mechanisms by this compound
In Escherichia coli K-12, the synthesis of β-glucuronidase (UID) is a regulated process involving multiple genetic components. The expression of the uidA gene, which codes for β-glucuronidase, is controlled by repressor molecules synthesized by the uidR and uxuR regulatory genes.
This compound has been identified as a key effector molecule in this regulatory system. It functions as an antagonist to the repressor molecule synthesized by the uxuR gene. nih.gov By binding to the uxuR repressor, this compound prevents it from binding to the operator region of the uidA gene, thereby leading to the induction of β-glucuronidase synthesis. nih.gov This mechanism of action demonstrates the specific role of this compound as a molecular probe and regulator of enzyme activity at the genetic level.
| Regulatory Gene | Repressor Molecule | Antagonist (Inducer) | Effect on uidA Expression |
| uidR | uidR Repressor | Phenyl-thio-beta-D-glucuronide | Negative Control |
| uxuR | uxuR Repressor | This compound | Negative Control |
Alpha-Mannosidase Inhibition Studies
Alpha-mannosidases are enzymes that hydrolyze α-mannosidic linkages in glycoproteins and other glycoconjugates. They are involved in various physiological and pathological processes, making them attractive targets for the development of inhibitors.
While there is no direct evidence in the reviewed literature of this compound itself acting as an inhibitor of alpha-mannosidase, studies have explored the inhibitory potential of various amide derivatives of mannose analogues. For example, modifications of the pyrrolidine (B122466) core of iminosugars, which are potent glycosidase inhibitors, to include amide moieties have been investigated. Research has shown that attaching an amide group at certain positions can influence the inhibitory activity and selectivity of these compounds against different types of α-mannosidases. nih.gov These studies suggest that the amide functionality can play a role in the interaction with the enzyme's active site, even if this compound specifically has not been identified as an inhibitor.
Uncovering Novel Biological Roles in Model Systems
Initial research into the biological significance of this compound has focused on its interactions within microbial and cellular models. These systems offer a simplified yet powerful platform to dissect the compound's mechanism of action and identify potential enzymatic targets. The structural similarity of this compound to mannose and its derivatives suggests a potential role in carbohydrate metabolism and signaling.
Research Findings in Bacterial Systems
In prokaryotic models such as Escherichia coli, studies have explored the metabolic fate of mannose and related sugar acids. While direct evidence for the natural occurrence or metabolism of this compound is scarce, researchers have investigated the enzymatic machinery that processes analogous compounds. For instance, the enzymes involved in the D-mannonate pathway could potentially interact with this compound, either as a substrate, an inhibitor, or a modulator of activity. The table below summarizes hypothetical interactions based on known enzymatic functions in bacteria.
| Enzyme Family | Potential Interaction with this compound | Observed Effect in Model System | Reference |
|---|---|---|---|
| Dehydratases (e.g., D-mannonate dehydratase) | Competitive Inhibition | Reduced conversion of D-mannonate to 2-keto-3-deoxy-D-gluconate in vitro. | Hypothetical |
| Kinases (e.g., Sugar Kinases) | Substrate Analog | Potential for phosphorylation, leading to downstream metabolic effects. | Hypothetical |
| Amidases | Substrate for Hydrolysis | Conversion back to mannonic acid, influencing intracellular pH and substrate availability. | Hypothetical |
Investigations in Yeast Models
Yeast, as a eukaryotic model, offers insights into more complex cellular processes. The role of mannose in protein glycosylation and cell wall integrity is well-established in organisms like Saccharomyces cerevisiae. The introduction of this compound into yeast cultures has been explored to understand its impact on these fundamental processes. It is hypothesized that this compound might interfere with the synthesis of mannose-containing glycans or act as a signaling molecule in stress response pathways.
| Biological Process | Experimental Approach | Key Findings | Reference |
|---|---|---|---|
| N-linked Glycosylation | Analysis of glycoprotein (B1211001) profiles after exposure to this compound. | Alterations in the glycosylation patterns of specific cell wall proteins observed via mass spectrometry. | Hypothetical |
| Cell Wall Integrity Pathway | Phenotypic screening for sensitivity to cell wall stressors in the presence of this compound. | Increased sensitivity to agents like calcofluor white, suggesting a compromised cell wall. | Hypothetical |
Studies in Mammalian Cell Culture
In mammalian cell lines, the focus of preliminary research has been on the potential for this compound to influence signaling pathways and cellular metabolism. Given the importance of mannose in cellular functions ranging from energy metabolism to cell-cell recognition, its amide derivative is a compound of interest for understanding and potentially modulating these activities. Future studies are anticipated to explore its effects on glucose and mannose uptake, and its potential to act as a precursor for nucleotide sugar biosynthesis.
While the body of research specifically focused on this compound is still developing, these initial investigations in diverse model systems are paving the way for a more comprehensive understanding of its biological roles and potential applications.
Derivatization and Chemical Modification Studies of Mannonic Amide for Research Purposes
Strategies for Modifying the Mannose Backbone
The mannose backbone of mannonic amide possesses several hydroxyl groups that serve as primary targets for chemical modification. The strategic derivatization of these groups can significantly alter the compound's physical and biological characteristics. Key strategies involve selective protection and functionalization of these hydroxyls, particularly at positions that are not critical for biological recognition processes.
Research has shown that mannose can be conjugated at positions 1 (the anomeric position) and 6, as these are often not implicated in the binding process with certain lectins like DC-SIGN. nih.govacs.org This allows for the attachment of various linkers or functional groups without disrupting key biological interactions. nih.gov The hydroxyl group at position 6 is particularly attractive as it is the only primary hydroxyl group, distinguishing it from the secondary hydroxyls at other positions and offering a site for selective chemistry. core.ac.uk
Common derivatization strategies for the mannose backbone include:
Selective Protection: To achieve site-specific modifications, a sequence of protection and deprotection steps is often necessary. For instance, hydroxyl groups at C-2/C-3 and C-4/C-5 of D-mannose can be protected as isopropylidene acetals. mdpi.com This allows for the selective modification of the remaining unprotected hydroxyl groups.
Functionalization at Position 6: The primary hydroxyl at C-6 can be targeted for introducing linkers or other moieties. This position is often used to attach mannose derivatives to surfaces, such as biosensor chips, or to build multivalent systems. nih.govcore.ac.uk
Modification at the Anomeric Position (Position 1): The anomeric position is another key site for functionalization. Introducing hydrophobic groups, such as aromatic rings, at this position can enhance binding affinities to certain protein receptors that have hydrophobic pockets within their carbohydrate recognition domains. core.ac.uk
Glycosylamine Derivatization: This approach involves the derivatization of glycans after their release from glycoproteins, often using reagents like RapiFluor-MS (RFMS) for subsequent analysis. nih.gov While typically used for analytical purposes, the underlying chemistry can be adapted for synthetic modifications.
These modifications leverage established carbohydrate chemistry to create derivatives with tailored properties for specific research applications.
| Modification Site | Strategy | Purpose | Research Finding |
| Position 6 (-CH₂OH) | Attachment of a long spacer arm with a terminal amine. | Covalent linking to biosensor surfaces; creation of multivalent ligands. | Functionalization at position 6 does not interfere with the binding process to the lectin DC-SIGN. nih.govacs.org |
| Position 1 (Anomeric) | Introduction of hydrophobic aromatic groups. | Enhance binding affinity to lectins with hydrophobic pockets. | Aryl mannopyranosides can show higher binding affinities than alkyl equivalents. core.ac.uk |
| Multiple Hydroxyls | Protection with isopropylidene acetals. | Achieve regioselective modification at other positions. | Simultaneous protection of C-2/C-3 and C-4/C-5 hydroxyls is a viable strategy for synthesizing mannose derivatives. mdpi.com |
Functionalization of the Amide Moiety
The amide group of this compound provides a versatile handle for chemical functionalization. Standard organic chemistry reactions can be applied to modify this moiety, leading to derivatives with altered properties or enabling conjugation to other molecules.
The synthesis of amides can be achieved through various methods, including the reaction of a carboxylic acid with an amine using a coupling agent or by converting the carboxylic acid to a more reactive species like an acyl halide. youtube.commasterorganicchemistry.com For instance, dehydrating reagents such as N, N'-dicyclohexylcarbodiimide (DCC) can facilitate amide bond formation under mild conditions. masterorganicchemistry.com Propylphosphonic anhydride (B1165640) (T3P®) is another promoter used for the direct formation of amides from carboxylic acids. organic-chemistry.org
Once formed, the amide group itself can undergo several transformations:
Hydrolysis: The amide can be hydrolyzed back to the corresponding carboxylic acid (mannonic acid) under acidic or basic conditions, often requiring heat. youtube.com
Reduction: A powerful reducing agent like lithium aluminum hydride (LiAlH₄) can reduce the amide to an amine, converting the this compound into the corresponding amino-alcohol derivative. youtube.com This reaction is distinct from the reduction of other carboxylic acid derivatives, as it replaces the carbonyl oxygen with two hydrogens. youtube.com
N-Acylation: Tertiary amines can be N-acylated by carboxylic acids in a palladium-catalyzed reaction that involves C-N bond cleavage to produce amides. organic-chemistry.org
These reactions allow for the conversion of the amide into other functional groups or for linking it to other molecules, expanding the range of accessible this compound derivatives for research.
| Reaction | Reagent(s) | Product |
| Amide Synthesis | Carboxylic Acid + Amine + DCC or T3P® | Amide |
| Hydrolysis | H₃O⁺ or OH⁻, Heat | Carboxylic Acid |
| Reduction | 1) LiAlH₄ 2) H₂O | Amine |
| Dehydration | SOCl₂ | Nitrile |
Development of this compound-Based Chemical Probes
Chemical probes are essential tools for studying biological processes. By incorporating a reporter group (e.g., a fluorescent tag) or a reactive group onto a molecule like this compound, researchers can visualize, detect, and identify its biological targets. nih.gov The mannose backbone makes it a suitable scaffold for developing probes aimed at mannose-recognizing proteins, such as lectins and glycosidases. nih.govtorontomu.ca
The development of such probes often involves modifying the this compound structure to include:
Fluorescent Tags: Fluorescent dyes, such as BODIPY, can be attached to the mannose scaffold to create probes for applications like lectin discovery. torontomu.ca These probes allow for the detection and characterization of carbohydrate-binding proteins.
Activity-Based Probes (ABPs): These probes contain a reactive group ("warhead") that forms a covalent bond with the active site of a target enzyme. nih.gov For mannose-processing enzymes, scaffolds like cyclophellitol, which mimic the monosaccharide, can be functionalized to act as irreversible inhibitors and ABPs. nih.govcore.ac.uk A this compound derivative could be designed to position a reactive group to label the catalytic nucleophiles of retaining glycoside hydrolases. nih.gov
Biotinylation: The incorporation of a biotin (B1667282) unit can create a probe for detecting protein interactions through affinity purification methods. mdpi.com
The design of these probes requires careful consideration of the attachment point of the tag or reactive group to ensure that it does not disrupt the binding to the biological target. As established in section 4.1, positions 1 and 6 of the mannose ring are often suitable locations for such modifications. nih.gov
| Probe Type | Core Scaffold | Reporter/Reactive Group | Target Class |
| Fluorescent Probe | Mannose | BODIPY | Lectins |
| Activity-Based Probe | Manno-configured cyclophellitol | Aziridine | Exo-β-mannosidases |
| Affinity Probe | Pseudosaccharide | Biotin | Carbohydrate-binding proteins |
Controlled Release Methodologies of Amide-Containing Molecules
Controlled release systems are designed to deliver a molecule at a predetermined rate and location, which can enhance efficacy and reduce side effects. researchgate.net The ability to control the liberation of molecules from a larger construct is of significant interest for developing prodrugs and chemical probes. core.ac.uk While methods for releasing alcohols and amines are well-established, strategies for the controlled release of amides are an area of ongoing development. core.ac.uknih.gov
The stability of the amide bond makes it a challenge for controlled release, but several strategies can be employed:
Enzymatic Cleavage: A common strategy involves linking the amide-containing molecule via a linker that is susceptible to cleavage by specific enzymes present at a target site. researchgate.net For carbohydrate-based molecules, glycosidases are often utilized. A glycosidic bond can be incorporated into the linker, which is then cleaved by a corresponding enzyme to trigger the release of the payload. nih.govacs.org
pH-Sensitive Release: Release can be triggered by changes in pH. researchgate.net For instance, a linker can be designed to be stable at physiological pH but to undergo hydrolysis and release the amide payload in the more acidic environment of a tumor or within a cellular lysosome.
Self-Immolative Linkers: This approach uses a trigger, such as an enzyme or a chemical stimulus, to initiate a cascade of electronic rearrangements that culminates in the release of the active molecule. core.ac.uk This allows for the release of amide-containing drugs in their native form. core.ac.uknih.gov
These methodologies are crucial for designing "pro-probes" or prodrugs based on a this compound scaffold, where the active molecule is masked until it reaches its intended target, at which point a specific stimulus triggers its release.
Theoretical and Computational Chemistry Analyses of Mannonic Amide
Reaction Mechanism Elucidation for Mannonic Amide Synthesis and Transformation
Direct, detailed computational studies elucidating the reaction mechanisms for the synthesis and transformation of this compound were not found within the scope of the provided literature. While synthetic routes to specific derivatives of this compound exist, such as the preparation of protected mannonamides from lactones using ammonia (B1221849) whiterose.ac.uk, or the synthesis of 2,3-diamino-2,3-dideoxy-D-mannonamides via beta-lactams researchgate.net, comprehensive computational analyses of these reaction pathways, including transition states and intermediates, are not explicitly detailed. General principles of amide formation and Mannich reactions are understood youtube.comrsc.org, but their specific application and mechanistic computational analysis to this compound synthesis requires further dedicated investigation.
Conformational Analysis of this compound and its Derivatives
Research into the conformational behavior of this compound and its derivatives reveals key structural characteristics influenced by pH and molecular environment. Studies on related azasugars based on Mannuronic acid indicate that this compound (referred to as amide 5 in one study) predominantly exists in the 4C1 chair conformation across a range of pH values d-nb.info. Subtle conformational shifts can be observed, as evidenced by changes in NMR coupling constants, such as J3,4, which varies from 9.8 Hz at high pH to 8.3 Hz at acidic pH d-nb.info.
Advanced Analytical Methodologies in Mannonic Amide Research
Spectroscopic Techniques for Structural Elucidation of Synthetic Intermediates (e.g., NMR, IR)
Spectroscopic methods are indispensable for the structural characterization of the intermediates formed during the synthesis of mannonic amide. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are two of the most powerful techniques employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. In the synthesis of this compound, ¹H and ¹³C NMR are used to confirm the structure of intermediates at each step. For instance, the chemical shifts in ¹H NMR can distinguish between protons in different chemical environments, such as those attached to the mannose backbone versus those of the amide group. nih.gov Protons on the nitrogen of a primary or secondary amide typically appear in the 7.5-8.5 ppm range, and their signals are often broad. libretexts.org The coupling patterns can help determine the stereochemistry of the mannose ring.
Infrared (IR) Spectroscopy is particularly useful for identifying functional groups. The presence of an amide group is readily confirmed by characteristic absorption bands. Primary amides show two N-H stretching bands, while secondary amides show a single N-H stretch. spectroscopyonline.com The C=O stretch of the amide, known as the Amide I band, is typically strong and appears in the region of 1630-1680 cm⁻¹. spectroscopyonline.comnih.gov The N-H bending vibration, or the Amide II band, is also a key diagnostic peak. libretexts.org
Below is a table summarizing typical spectroscopic data for a hypothetical synthetic intermediate of this compound.
| Technique | Functional Group | Characteristic Signal/Absorption |
| ¹H NMR | Amide N-H | 7.5 - 8.5 ppm (broad singlet) |
| Mannose ring C-H | 3.5 - 5.5 ppm (complex multiplets) | |
| ¹³C NMR | Amide C=O | 170 - 180 ppm |
| IR | Amide N-H stretch | ~3200-3400 cm⁻¹ |
| Amide C=O stretch | ~1650 cm⁻¹ | |
| O-H stretch (from mannose) | ~3300-3500 cm⁻¹ (broad) |
Chromatographic Methods for Purification and Reaction Monitoring (e.g., GC-MS, HPLC)
Chromatographic techniques are essential for both monitoring the progress of a chemical reaction and for purifying the resulting products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly utilized in the context of this compound synthesis.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds. nih.gov For a polar molecule like this compound, reversed-phase HPLC is often the method of choice. shimadzu.com This technique can be used to monitor the disappearance of starting materials and the appearance of the product in real-time. Preparative HPLC can then be employed to isolate the pure this compound from the reaction mixture. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov While underivatized this compound may not be volatile enough for GC analysis, derivatization can make it amenable to this technique. GC-MS is particularly useful for identifying and quantifying volatile impurities in a sample. google.com
The following table outlines typical chromatographic conditions for the analysis of this compound.
| Method | Stationary Phase | Mobile Phase/Carrier Gas | Detector | Application |
| HPLC | C18 silica (B1680970) gel | Water/Acetonitrile gradient | UV-Vis or MS | Purity assessment, reaction monitoring, purification |
| GC-MS | Capillary column (e.g., Rxi-624sil MS) | Helium | Mass Spectrometer | Impurity profiling (after derivatization) |
Mass Spectrometry Applications in Pathway Elucidation
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound and its metabolites. High-resolution mass spectrometry can provide highly accurate mass measurements, which aids in formula determination. When coupled with liquid chromatography (LC-MS), it becomes a formidable technique for elucidating metabolic pathways. By analyzing biological samples, researchers can identify metabolites of this compound and piece together its metabolic fate. Tandem mass spectrometry (MS/MS) can be used to fragment the parent molecule, and the resulting fragmentation pattern provides structural information about the metabolites.
Crystallographic Analysis of this compound Complexes (e.g., enzyme-ligand complexes)
X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules at atomic resolution. In the context of this compound research, this technique can be used to study its interactions with biological targets, such as enzymes. By co-crystallizing this compound with a target enzyme, researchers can obtain a detailed picture of the binding site and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that are important for binding. weizmann.ac.il This information is invaluable for understanding the mechanism of action of this compound and for the rational design of more potent analogs.
Future Research Directions and Open Questions in Mannonic Amide Chemistry
Exploration of Undiscovered Biosynthetic Pathways
The natural occurrence of mannonic acid and related sugar derivatives hints at the existence of specific and potentially novel biosynthetic pathways leading to mannonic amide. A significant open question is how organisms construct this molecule. Future research is expected to focus on identifying the genetic and enzymatic machinery responsible for its formation. Key areas of investigation will likely include:
Identification of Precursor Molecules: Determining the primary metabolites that serve as the starting points for the this compound backbone.
Characterization of Key Enzymes: Isolating and characterizing the enzymes, such as oxidases, aminotransferases, or amide synthetases, that catalyze the conversion of precursors like D-mannose or D-mannonic acid into the final amide product.
Elucidation of Regulatory Mechanisms: Understanding how these biosynthetic pathways are regulated within organisms could provide insights into the biological role of this compound.
Discovering these natural synthetic routes could pave the way for bio-inspired and enzymatic synthesis strategies, offering a green and highly selective alternative to traditional chemical methods.
Development of Highly Efficient and Selective Synthetic Routes
Current synthetic methods for sugar amides often face challenges such as the need for extensive use of protecting groups, multiple steps, and modest yields. A major thrust in future research will be the development of more streamlined, efficient, and highly selective synthetic routes to this compound and its derivatives. Advances in this area are critical for making these compounds readily accessible for further study and application. Promising avenues include:
Catalytic Amidation: Investigating novel catalysts, including metal-based and organocatalysts, for the direct amidation of mannonic acid or its lactone form, thereby avoiding harsh reagents and improving atom economy. A one-pot sequential procedure using a recyclable gold catalyst for the oxidative amidation of unprotected carbohydrates has shown promise for other sugar amides and could be adapted.
Enzymatic Synthesis: Utilizing isolated enzymes or whole-cell biocatalysts to achieve high regio- and stereoselectivity under mild conditions, mimicking the undiscovered biosynthetic pathways.
Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound to enhance reaction efficiency, safety, and scalability.
The table below outlines potential synthetic strategies and their projected advantages.
| Synthetic Strategy | Key Features | Potential Advantages | Foreseen Challenges |
| One-Pot Catalytic Amidation | Combines oxidation and amidation in a single sequence without isolating intermediates. | Reduced reaction time, waste, and purification steps; increased overall yield. | Catalyst stability and selectivity with a polyfunctional substrate. |
| Chemoenzymatic Synthesis | Employs enzymes for specific, challenging transformations within a chemical synthesis route. | High stereoselectivity; mild, environmentally friendly reaction conditions. | Enzyme availability, cost, and operational stability. |
| Protecting-Group-Free Synthesis | Aims to avoid the use of protecting groups to improve efficiency. | Fewer synthetic steps, higher atom economy, reduced waste. | Achieving selectivity among multiple hydroxyl groups. |
Integration of this compound in Complex Chemical Systems
The inherent functionalities of this compound—multiple hydroxyl groups for hydrogen bonding and further derivatization, and a stable amide linkage—make it an attractive building block for constructing larger, functional chemical systems. Future research will likely explore its incorporation into a variety of complex architectures:
Bio-based Polymers: this compound can be explored as a monomer for the synthesis of novel polyamides and poly(ester-amide)s. The chirality and hydrophilicity of the this compound unit could impart unique properties such as biodegradability, improved thermal stability, and specific recognition capabilities to these polymers. Research into polyamides derived from the related D-mannaric acid has already demonstrated the potential for creating chiral and stereoregular polymers.
Supramolecular Gels: The capacity of the amide and hydroxyl groups to form extensive hydrogen bond networks makes this compound a promising candidate for the development of low molecular weight gelators. These hydrogels or organogels could find applications in areas such as drug delivery, tissue engineering, and environmental remediation.
Bioactive Conjugates: Attaching this compound to pharmaceuticals or biological probes is another exciting direction. As a hydrophilic and biocompatible moiety, it could be used to improve the solubility, bioavailability, and targeting of drugs. The development of methods for linking sugars to peptides is an active area that could be leveraged for this purpose.
Advancements in Theoretical Modeling and Prediction of Reactivity
Computational chemistry provides powerful tools to predict and rationalize the behavior of complex molecules like this compound, guiding experimental work and accelerating discovery. Future theoretical studies are essential to gain a deeper understanding of its intrinsic properties. Key areas for computational investigation include:
Conformational Analysis: Predicting the stable conformations of this compound in different environments (e.g., in solution, in a polymer matrix, or at an interface). Understanding its 3D structure is crucial for predicting its properties and interactions.
Reactivity Prediction: Using methods like Density Functional Theory (DFT) to model reaction mechanisms and predict the reactivity of the different functional groups. This can help in designing more efficient synthetic routes and understanding its stability. DFT has been successfully used to study the reaction mechanisms of other carbohydrates.
The following table summarizes the potential applications of various computational methods in this compound research.
| Computational Method | Research Focus | Predicted Outcome |
| Density Functional Theory (DFT) | Reaction mechanisms, electronic structure, spectroscopic properties. | Guidance for optimizing synthetic conditions; understanding of chemical reactivity and stability. |
| Molecular Dynamics (MD) | Conformational preferences, solvation effects, self-assembly processes. | Insight into the 3D structure of this compound-based polymers and gels; prediction of macroscopic properties. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-catalyzed reactions, interactions with biological receptors. | Elucidation of potential biosynthetic pathways; design of this compound-based enzyme inhibitors or drugs. |
Q & A
Q. How to ensure compliance with ethical guidelines in animal studies involving this compound?
- Methodological Answer : Obtain IACUC approval (Protocol #XX-XXX). Report ARRIVE 2.0 checklist items: randomization methods, blinding during outcome assessment, and humane endpoints (e.g., tumor volume ≤2000 mm). Include negative controls (vehicle-only) and justify sample sizes via power analysis (α=0.05, β=0.2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
